Clinical Efficacy: PAC-1 Achieves 40% Durable Partial Response in Neuroendocrine Tumors Versus No Clinical Data for Analogs
PAC-1 is the only procaspase-3 activator with demonstrated human clinical efficacy. In a first-in-human Phase I trial (NCT02355535), 2 out of 5 patients (40%) with advanced neuroendocrine tumors achieved durable partial responses [1]. In contrast, structurally related analogs WF-210, S-PAC-1, and 1541B lack any reported human clinical trial data and remain at the preclinical stage [2][3].
| Evidence Dimension | Clinical response rate in neuroendocrine tumors |
|---|---|
| Target Compound Data | 40% (2/5 patients) durable partial response |
| Comparator Or Baseline | WF-210: No clinical data; S-PAC-1: No clinical data; 1541B: No clinical data |
| Quantified Difference | PAC-1 is the sole compound in class with human clinical activity data |
| Conditions | Phase I clinical trial (NCT02355535) in patients with advanced malignancies; 750 mg/day oral dosing |
Why This Matters
Procurement decisions for translational research require compounds with human clinical validation; PAC-1 is uniquely positioned with demonstrated clinical activity.
- [1] Danai LV, et al. Phase I study of procaspase-activating compound-1 (PAC-1) in the treatment of advanced malignancies. Br J Cancer. 2023;128(5):783-792. View Source
- [2] Zhang Y, et al. A novel small-molecule activator of procaspase-3 induces apoptosis in cancer cells and reduces tumor growth in human breast, liver and gallbladder cancer xenografts. Eur J Pharmacol. 2014;738:1-9. View Source
- [3] Botham RC, et al. Dual Small-Molecule Targeting of Procaspase-3 Dramatically Enhances Zymogen Activation and Anticancer Activity. J Am Chem Soc. 2014;136(4):1312-1319. View Source
